7-(Ethylamino)-8-methylquinolin-2-ol
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Overview
Description
7-(Ethylamino)-8-methylquinolin-2-ol is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of an ethylamino group at the 7th position and a methyl group at the 8th position of the quinoline ring imparts unique properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Ethylamino)-8-methylquinolin-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 8-methylquinoline, which can be obtained through the Skraup synthesis involving aniline, glycerol, and sulfuric acid.
Ethylation: The 8-methylquinoline is then subjected to ethylation using ethylamine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(Ethylamino)-8-methylquinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The ethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether under reflux conditions.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
7-(Ethylamino)-8-methylquinolin-2-ol has a wide range of applications in scientific research:
Biology: Investigated for its antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-(Ethylamino)-8-methylquinolin-2-ol involves its interaction with various molecular targets and pathways:
DNA Interaction: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It can inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions.
Signal Transduction: The compound may interfere with signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure and less specific biological activity.
8-Methylquinoline: Lacks the ethylamino group, resulting in different chemical and biological properties.
7-Aminoquinoline: Similar structure but without the ethyl group, leading to variations in reactivity and applications.
Uniqueness
7-(Ethylamino)-8-methylquinolin-2-ol is unique due to the presence of both ethylamino and methyl groups, which enhance its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with multiple biological targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H14N2O |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
7-(ethylamino)-8-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-3-13-10-6-4-9-5-7-11(15)14-12(9)8(10)2/h4-7,13H,3H2,1-2H3,(H,14,15) |
InChI Key |
KXCROTCIEVZWEG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C2=C(C=C1)C=CC(=O)N2)C |
Origin of Product |
United States |
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